molecular formula C27H21N7O2 B4091195 6-Amino-4-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4091195
M. Wt: 475.5 g/mol
InChI Key: TVTBFOMJUBQKQO-UHFFFAOYSA-N
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Description

6-Amino-4-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound. It features a benzotriazole moiety, which is known for its versatility in synthetic organic chemistry due to its stability and ability to activate molecules for various transformations . This compound is of interest in the fields of medicinal chemistry and materials science due to its unique structural properties.

Preparation Methods

The synthesis of 6-Amino-4-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common method includes the reaction of hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile in the presence of a catalyst such as P₂O₅/SiO₂ or H₃PO₄/Al₂O₃ . The reaction conditions are usually mild, and the process is environmentally benign, making it suitable for industrial production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

6-Amino-4-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its benzotriazole moiety. The benzotriazole group can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules . This versatility allows the compound to participate in various biochemical pathways and exert its effects through multiple mechanisms.

Comparison with Similar Compounds

Similar compounds include other benzotriazole derivatives and pyrazole-based compounds. Compared to these, 6-Amino-4-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its combination of a benzotriazole moiety with a pyrano[2,3-c]pyrazole structure . This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Similar Compounds

Properties

IUPAC Name

6-amino-4-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N7O2/c1-35-22-12-11-17(13-18(22)15-34-21-10-6-5-9-20(21)30-33-34)23-19(14-28)26(29)36-27-24(23)25(31-32-27)16-7-3-2-4-8-16/h2-13,23H,15,29H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTBFOMJUBQKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)CN5C6=CC=CC=C6N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-4-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Amino-4-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 3
6-Amino-4-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 4
6-Amino-4-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
6-Amino-4-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-Amino-4-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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